1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817243
InChI: InChI=1S/C16H16ClFN4O2S/c1-8(2)15-20-21-16(25-15)19-14(24)9-5-13(23)22(7-9)10-3-4-12(18)11(17)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,21,24)
SMILES:
Molecular Formula: C16H16ClFN4O2S
Molecular Weight: 382.8 g/mol

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14817243

Molecular Formula: C16H16ClFN4O2S

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide -

Specification

Molecular Formula C16H16ClFN4O2S
Molecular Weight 382.8 g/mol
IUPAC Name 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C16H16ClFN4O2S/c1-8(2)15-20-21-16(25-15)19-14(24)9-5-13(23)22(7-9)10-3-4-12(18)11(17)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,21,24)
Standard InChI Key HWSQSMOIXSUFAE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

Introduction

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its intricate molecular structure, which includes a pyrrolidine ring, a thiadiazole moiety, and a substituted phenyl group. The presence of chlorine and fluorine atoms on the phenyl ring, along with the propan-2-yl group on the thiadiazole, contributes to its unique chemical properties.

Synthesis Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step reactions. These may include:

  • Condensation Reactions: To form the carboxamide linkage between the pyrrolidine and thiadiazole moieties.

  • Cyclization Reactions: For the formation of the thiadiazole ring.

Synthesis Steps

  • Preparation of Thiadiazole Intermediate: This involves the reaction of propan-2-yl hydrazine with a suitable thiadiazole precursor.

  • Formation of Pyrrolidine Intermediate: Synthesis of the pyrrolidine ring, often starting from a protected amino acid.

  • Coupling Reaction: The final step involves coupling the pyrrolidine and thiadiazole intermediates.

Biological Activity and Potential Applications

Research into the biological activity of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is ongoing, with potential applications in:

  • Pharmaceuticals: Due to its complex structure, it may exhibit activity against specific biological targets, such as enzymes or receptors.

  • Agricultural Chemicals: Its unique structure could also make it useful as a pesticide or fungicide.

Biological Activity Table

ActivityDescription
Antimicrobial ActivityPotential activity against certain microorganisms
Enzyme InhibitionPossible inhibition of specific enzymes relevant to disease treatment

Safety and Handling

Handling 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment and follow standard laboratory safety protocols.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear gloves, goggles, and a lab coat.

  • Ventilation: Ensure good ventilation to avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste according to local regulations.

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